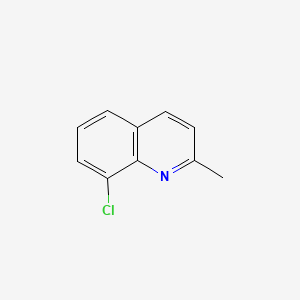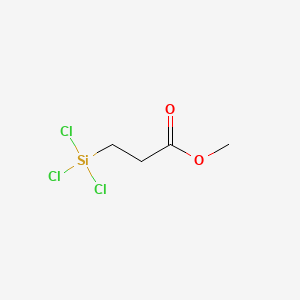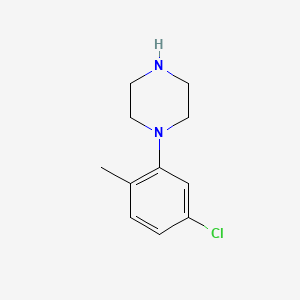
Cyclodecane
Descripción general
Descripción
Cyclodecane is a cycloalkane with the chemical formula C₁₀H₂₀ . It consists of a ring of ten carbon atoms bonded together in a cyclical structure. This compound is a colorless liquid at room temperature and has a density of 0.871 grams per cubic centimeter. It has a melting point of 9 to 10 degrees Celsius and a boiling point of 201 degrees Celsius .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclodecane can be synthesized through various methods, including the hydrogenation of decalin (decahydronaphthalene) and the cyclization of long-chain hydrocarbons. One common method involves the catalytic hydrogenation of decalin using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of decalin. This process involves the use of a metal catalyst, such as palladium or platinum, and is carried out under high pressure and temperature to ensure complete hydrogenation of the decalin to this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclodecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically requires elevated temperatures and acidic conditions.
Reduction: this compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature.
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: The oxidation of this compound can produce cyclodecanone or cyclodecanol, depending on the reaction conditions.
Reduction: The reduction of this compound typically results in the formation of decalin.
Substitution: The substitution of this compound with halogens can produce halogenated cyclodecanes, such as chlorothis compound or bromothis compound.
Aplicaciones Científicas De Investigación
Cyclodecane has various applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals.
Chemistry: this compound is used as a model compound in conformational analysis studies to understand the stability and reactivity of cycloalkanes. It is also used in the synthesis of other cyclic compounds and as a solvent in organic reactions .
Materials Science: this compound is used in the production of polymers and as a plasticizer to improve the flexibility and durability of plastic materials. It is also used in the formulation of lubricants and greases .
Pharmaceuticals: this compound derivatives are used in the development of pharmaceutical compounds with potential therapeutic applications. These derivatives are studied for their biological activity and potential use as drug candidates .
Mecanismo De Acción
The mechanism of action of cyclodecane involves its interaction with molecular targets and pathways within a chemical or biological system.
Molecular Targets and Pathways: this compound can interact with enzymes and receptors in biological systems, affecting their activity and function. In chemical reactions, this compound can act as a substrate or reactant, participating in various reaction pathways to produce different products .
Comparación Con Compuestos Similares
Cyclohexane (C₆H₁₂): Cyclohexane has a six-membered ring structure and is commonly used as a solvent and in the production of nylon.
Cyclooctane (C₈H₁₆): Cyclooctane has an eight-membered ring structure and is used in the synthesis of organic compounds and as a solvent.
Cyclododecane (C₁₂H₂₄): Cyclododecane has a twelve-membered ring structure and is used in the production of lubricants, adhesives, and coatings.
Uniqueness of Cyclodecane: this compound’s ten-membered ring structure provides it with unique conformational properties and reactivity compared to other cycloalkanes. Its larger ring size allows for greater flexibility and less ring strain, making it a valuable compound for studying conformational analysis and reaction mechanisms .
Propiedades
IUPAC Name |
cyclodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZGXSXHCMSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059779 | |
| Record name | Cyclodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293-96-9 | |
| Record name | Cyclodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3JJ4GTR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)








![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
